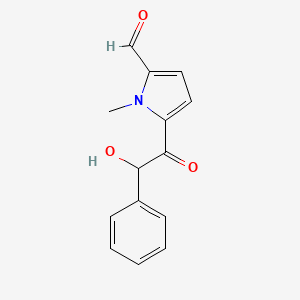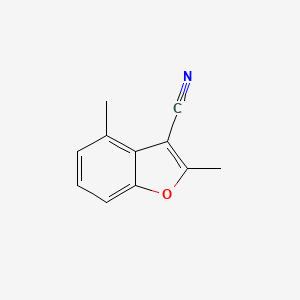![molecular formula C18H12O2S B14220826 4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl- CAS No. 831225-63-9](/img/structure/B14220826.png)
4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining a thieno ring and a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the desired fused ring system. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- exerts its effects involves interaction with specific molecular targets. For example, its anticancer activity may be mediated through the inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug discovery .
Comparison with Similar Compounds
Similar Compounds
Chromone, 2-methyl-: Another heterocyclic compound with a similar benzopyran structure.
2-Methyl-4-chromone: Shares the chromone core but lacks the thieno ring.
2-Methylchromone: Similar in structure but differs in the substitution pattern.
Uniqueness
4H-Thieno3,2-cbenzopyran-4-one, 2-methyl-3-phenyl- is unique due to the presence of the thieno ring fused with the benzopyran system. This fusion imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
831225-63-9 |
|---|---|
Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methyl-3-phenylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H12O2S/c1-11-15(12-7-3-2-4-8-12)16-17(21-11)13-9-5-6-10-14(13)20-18(16)19/h2-10H,1H3 |
InChI Key |
IBMLTRJYQAMYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


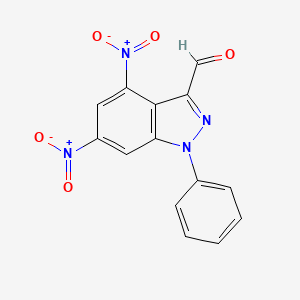
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)

silane](/img/structure/B14220766.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
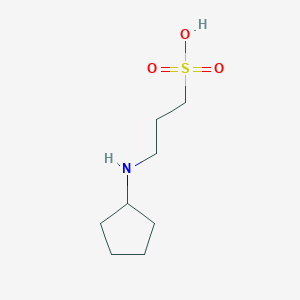
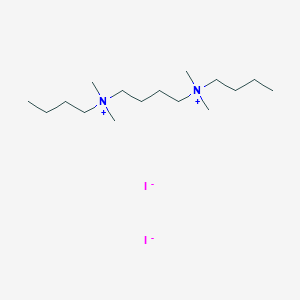
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)


